[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Description
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Phlomis linearis and Caryopteris incana with data available.
Scientific Research Applications
Solubility Studies
Research has focused on understanding the solubility properties of related compounds in different solvents. For instance, the solubility of compounds like xylose, mannose, and maltose monohydrate in ethanol–water solutions has been examined (Gong, Wang, Zhang, & Qu, 2012). These studies are significant for pharmaceutical and food industries where solubility plays a crucial role in the processing and formulation of products.
Vibrational Spectroscopic Study
Another aspect of research involves vibrational spectroscopic studies of compounds like quercetin 3-D-galactoside (Q3G), which shares structural similarities (Aydın & Özpozan, 2020). These studies contribute to understanding the physical and chemical properties of the compounds, which can be crucial for their use in various applications, including in medicinal chemistry.
Pharmaceutical Research
Research has also focused on the pharmaceutical applications of related compounds. For instance, studies on the mTOR signalling pathway have identified certain compounds as potential inhibitors for diseases like Alzheimer's and type 2 diabetes (Buddham et al., 2022). Such research paves the way for the development of new drugs and treatments for chronic diseases.
properties
Molecular Formula |
C35H46O20 |
---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 |
InChI Key |
SDRRSTAVRUERNC-JASYHDAHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
synonyms |
3,4-dihydroxy-beta-phenylethoxy-O-beta-glucopyranosyl-(1-2)-alpha-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-glucopyranoside phlinoside A |
Origin of Product |
United States |
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